molecular formula C21H18ClN3O B2740267 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide CAS No. 478032-94-9

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide

Cat. No.: B2740267
CAS No.: 478032-94-9
M. Wt: 363.85
InChI Key: NDOYXMKUYYKUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is a pyrrole-based carboxamide derivative with the molecular formula C₁₆H₁₆ClN₃O . Its structure features:

  • A 1H-pyrrole core substituted at positions 1, 3, 4, and 5.
  • A benzyl group at position 1.
  • A cyano group at position 3.
  • 4,5-dimethyl substituents.
  • A 2-chlorobenzenecarboxamide moiety linked to position 2.

Key identifiers include:

  • SMILES: ClC1=CC=CC=C1C(=O)NC2=C(C#N)C(C)(C)N2CC3=CC=CC=C3
  • InChIKey: WZCPVUQWNZLOJM-UHFFFAOYSA-N
  • Predicted collision cross-section (CCS) values for [M+H]+: 205.46 Ų .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-8-4-3-5-9-16)20(18(14)12-23)24-21(26)17-10-6-7-11-19(17)22/h3-11H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYXMKUYYKUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the substituted pyrrole with 2-chlorobenzenecarboxylic acid or its derivatives to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide exhibit notable antimicrobial activity. For instance, a study evaluated various benzamide derivatives against mycobacterial and fungal strains. The results showed that these compounds could be as effective as standard antibiotics such as isoniazid and fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives possess the ability to inhibit the growth of cancer cell lines, including breast cancer cells (MCF7) and others. These studies often employ assays like Sulforhodamine B to assess cytotoxicity and cell viability . Molecular docking studies further support these findings by elucidating the binding interactions between the compound and target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the chemical structure have been explored to enhance biological activity. For example, alterations in substituents on the benzene ring or modifications to the pyrrole moiety can significantly impact the compound's antimicrobial and anticancer properties .

Molecular Modeling Studies

Molecular modeling techniques, including molecular docking and simulations, have been utilized to predict the interaction of this compound with biological targets. These studies help identify potential binding sites and optimize lead compounds for further development. Docking studies suggest that this compound may act as a potent inhibitor of specific enzymes involved in disease pathways, such as 5-lipoxygenase, which is implicated in inflammatory processes .

Summary of Applications

Application AreaDescription
Antimicrobial Activity Effective against various bacterial and fungal strains; comparable efficacy to standard drugs.
Anticancer Activity Inhibits growth of cancer cell lines; potential for development as an anticancer agent.
Molecular Modeling Provides insights into binding interactions; aids in optimizing structural modifications.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrrole vs. Pyrazole

The target compound’s pyrrole core (one nitrogen atom) contrasts with pyrazole derivatives (two adjacent nitrogens) in . Key differences include:

  • Electronic Effects : Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and aromatic stability compared to pyrrole.
  • Synthetic Accessibility : Pyrazole derivatives (e.g., compounds 3a–3p) are synthesized in moderate yields (62–71%) via carboxamide coupling , while pyrrole-based analogs may require tailored conditions.

Substituent Effects on Physical and Spectral Properties

Table 1 compares the target compound with pyrazole-based analogs from :

Compound Name Core Substituents Yield (%) m.p. (°C) Molecular Weight Key Spectral Data (¹H-NMR) Reference
Target Compound Pyrrole 1-benzyl, 3-cyano, 4,5-dimethyl N/A N/A 301.77 CCS (ESI): 205.46 Ų ([M+H]+)
3a (Pyrazole derivative) Pyrazole 1-phenyl, 4-cyano, 3-methyl 68 133–135 403.1 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b (4-chlorophenyl variant) Pyrazole 1-(4-chlorophenyl), 4-cyano 68 171–172 437.1 δ 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3d (4-fluorophenyl variant) Pyrazole 1-(4-fluorophenyl), 4-cyano 71 181–183 421.0 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H)

Observations :

  • Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., chloro in 3b) increase melting points (171–172°C) compared to non-halogenated analogs (3a: 133–135°C).
  • Yield Trends : Fluorinated derivatives (e.g., 3d) show higher yields (71%), suggesting improved reaction efficiency with electronegative substituents .

Functional Group Modifications

  • Chlorobenzenecarboxamide vs. Methylbenzenecarboxamide: The target compound’s 2-chloro substituent contrasts with 3-methylbenzenecarboxamide in CAS 478032-97-2 ().

Research Findings and Implications

Spectroscopic Characterization

  • The target compound’s CCS values (205.46 Ų for [M+H]+) provide insights into its gas-phase ion mobility, useful for analytical method development .
  • Pyrazole analogs show diagnostic ¹H-NMR signals (e.g., δ 8.12 for aromatic protons), which could guide characterization of the target compound .

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide (CAS: 478032-94-9) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C21H18ClN3OC_{21}H_{18}ClN_{3}O, with a molar mass of 363.84 g/mol. It possesses a predicted density of 1.20 g/cm³ and a boiling point of approximately 493.5 °C .

PropertyValue
Molecular FormulaC21H18ClN3OC_{21}H_{18}ClN_{3}O
Molar Mass363.84 g/mol
Density1.20 g/cm³
Boiling Point493.5 °C
pKa12.39

Research indicates that compounds structurally related to this compound may exhibit significant effects on cellular pathways involved in cancer proliferation and survival. Notably, they have been shown to reduce mTORC1 activity, which is pivotal in regulating cell growth and metabolism .

Autophagy Modulation

The compound appears to influence autophagic processes, which are critical for cellular homeostasis and survival under stress conditions. Specifically, it has been observed to increase basal autophagy levels while disrupting autophagic flux during nutrient refeeding phases, suggesting a dual role as an autophagy modulator .

Research Findings

Several studies have explored the biological activity of related compounds and their implications for cancer therapy:

  • Antiproliferative Activity : In vitro studies have demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). For instance, one study reported an EC50 value of approximately 10 μM for a structurally similar compound .
  • mTORC1 Inhibition : The inhibition of mTORC1 was confirmed through experiments showing reduced phosphorylation levels of mTORC1 substrates such as P70S6K and 4EBP1 upon treatment with these compounds .
  • Autophagy Disruption : The compounds were found to disrupt the normal autophagic flux by preventing the clearance of LC3-II, leading to its accumulation under starvation/refeeding conditions .

Case Studies

A notable case study involved the application of this compound in a preclinical model of pancreatic cancer:

  • Study Design : MIA PaCa-2 cells were treated with varying concentrations of the compound to evaluate its effects on cell viability and autophagy.
  • Results : The study found that treatment with the compound led to significant reductions in cell viability and alterations in autophagic markers, indicating its potential as an effective anticancer agent.

Q & A

Q. Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and stereochemistry .
  • NMR : Employ 1^1H-13^13C HSQC and NOESY to confirm substituent positions and spatial arrangements (e.g., benzyl group orientation) .
  • HRMS : Validate molecular formula (C21_{21}H19_{19}ClN3_3O) with <2 ppm mass accuracy .

What methodologies are used to evaluate the compound's potential as a Bcl-2 inhibitor in apoptosis regulation?

Q. Answer :

  • In vitro assays : Treat leukemia cell lines (e.g., MOLT-4) with the compound and quantify apoptosis via Annexin V-FITC/PI staining and caspase-3 activation assays .
  • Competitive binding assays : Use fluorescence polarization to measure displacement of fluorescent Bcl-2 inhibitors (e.g., ABT-199) .
  • Structural analogs : Compare activity with obatoclax (GX15-070), a known Bcl-2 inhibitor sharing a 3,5-dimethylpyrrole scaffold .

How do substitutions on the pyrrole and benzamide moieties influence biological activity?

Q. Answer :

  • Pyrrole modifications : Replacing the cyano group with nitro reduces solubility but may enhance binding affinity to hydrophobic protein pockets .
  • Benzamide variations : Chlorine at the 2-position improves metabolic stability compared to fluoro or methyl analogs, as shown in SAR studies of related Bcl-2 inhibitors .
  • Benzyl group : Substituting with 2,6-dichlorobenzyl increases cytotoxicity (IC50_{50} < 1 µM in HL-60 cells) but may introduce off-target effects .

What chromatographic methods are suitable for quantifying this compound in biological matrices?

Q. Answer :

  • HPLC : Use a C18 column (5 µm, 150 × 4.6 mm) with mobile phase (0.1% formic acid in water:acetonitrile, 60:40) and UV detection at 254 nm. Retention time: ~8.2 min .
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 364 → 218) achieves a lower LOQ (10 ng/mL) for plasma samples .

How should stability studies be designed to assess degradation under stress conditions?

Q. Answer :

  • Forced degradation : Expose to 0.1 M HCl (24h, 60°C), 0.1 M NaOH (24h, 60°C), 3% H2_2O2_2 (24h, RT), and UV light (ICH Q1B).
  • Analysis : LC-MS identifies major degradation products (e.g., hydrolysis of the carboxamide group). Store at -20°C in amber vials to prevent photolysis .

What computational approaches predict the compound's interaction with Bcl-2 family proteins?

Q. Answer :

  • Molecular docking : AutoDock Vina simulates binding to the Bcl-2 hydrophobic groove (PDB: 4AQ3). The chlorobenzene group shows π-π stacking with Phe101 .
  • MD simulations : GROMACS assesses stability of the protein-ligand complex over 100 ns; RMSD < 2 Å indicates stable binding .

What in vitro models are appropriate for preliminary toxicity profiling?

Q. Answer :

  • Hepatotoxicity : Assess viability of HepG2 cells via MTT assay after 48h exposure (IC50_{50} > 50 µM suggests low hepatotoxicity) .
  • Hemolysis : Incubate with erythrocytes (2% v/v in PBS) for 4h; <5% hemolysis at 100 µM indicates blood compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.